molecular formula C20H28O4 B1139154 Dehydroandrographolide CAS No. 134418-28-3

Dehydroandrographolide

Cat. No.: B1139154
CAS No.: 134418-28-3
M. Wt: 332.4 g/mol
InChI Key: YIIRVUDGRKEWBV-CZUXAOBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroandrographolide is a diterpene compound known for its anti-inflammatory, antiviral, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroandrographolide can be synthesized through various chemical reactions involving the precursor andrographolide. One common method involves the oxidation of andrographolide using reagents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of andrographolide from Andrographis paniculata, followed by its chemical modification. The extraction process often employs solvents like ethanol or methanol, and the subsequent chemical reactions are carried out in large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Esterification Reactions

Dehydroandrographolide undergoes esterification with carboxylic acid derivatives to enhance solubility and pharmacological properties. A notable example is its reaction with succinic anhydride to form succinate esters, a critical step in synthesizing potassium sodium this compound succinate (PDS) for clinical use .

Key Reaction Conditions

ReagentSolventCatalystTemperatureYield
Succinic anhydrideEthyl acetateSodium sulfite80°C (reflux)~90%

This reaction involves nucleophilic acyl substitution at the hydroxyl groups of this compound. The product, this compound disuccinate, is further treated with sodium or potassium salts to form ionic derivatives .

Sulfonation Reactions

Sulfonation at hydroxyl groups (e.g., C3-OH and C19-OH) introduces sulfonic acid moieties, significantly improving hydrophilicity. These reactions often produce mixtures of mono- and di-sulfonated derivatives due to low regioselectivity .

Structural Outcomes

  • Mono-sulfonation : Predominantly at C19-OH, forming derivatives like 17-hydro-9-dehydroandrographolide 19-sodium sulfate (Compound 16) .

  • Di-sulfonation : Occurs at both C3-OH and C19-OH, yielding compounds such as 17-hydro-9-dehydroandrographolide 3,19-disodium sulfate (Compound 18) .

Stability Considerations
Sulfonation increases molecular polarity, reducing hydrophobic aggregation but introducing stereochemical complexity due to epoxide formation at C8-O-C12 under reaction conditions .

Salt Formation

Ionic derivatives are synthesized by reacting this compound succinate half-esters with alkali metal salts:

Example Protocol :

  • Reactant : this compound succinate half-ester (5.3 kg)

  • Reagent : Potassium hydroxide (0.69 kg) in methanol

  • Conditions : Room temperature, 10-minute reaction

  • Crystallization : Acetone addition

  • Yield : 4.8 kg potassium this compound succinate

This process enhances water solubility, facilitating intravenous administration .

Structural Rearrangements

Under acidic or alkaline conditions, this compound undergoes dehydration and epoxidation:

  • Dehydration : Loss of C14-OH generates conjugated double bonds (e.g., Δ8(17), Δ9(11)) .

  • Epoxidation : Formation of C8-O-C12 epoxide structures increases stereoisomer diversity .

Impact on Pharmacological Activity
These structural modifications alter bioactivity profiles, with sulfonated and succinylated derivatives showing enhanced anti-inflammatory and antiviral effects compared to the parent compound .

Analytical Characterization

Quantitative analysis of reaction products is performed via HPLC-UV. Key parameters for this compound and its derivatives include :

ParameterAndrographolideThis compound
Linearity (R²)0.99980.9996
LOD (mg/L)0.120.09
LOQ (mg/L)0.400.30
Recovery (%)107.02 ± 1.5298.86 ± 1.46

Scientific Research Applications

Dehydroandrographolide, a compound derived from the plant Andrographis paniculata, has garnered attention for its diverse pharmacological applications. This article explores its scientific research applications, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

This compound has shown promise in cancer therapy, particularly in oral cancer. Research indicates that it induces cell death in oral cancer cells by activating autophagy, a process that helps eliminate damaged cells. Specifically, it modulates the expression of p53 and activates JNK1/2 while inhibiting Akt and p38 pathways, leading to reduced cell viability and tumor suppression in xenograft models .

Anti-Inflammatory Effects

The compound has been demonstrated to activate the AMPK/Beclin/ULK1 signaling pathway, promoting autophagy and exerting anti-inflammatory effects. This mechanism was highlighted in a study where this compound inhibited mastitis by enhancing autophagic activity . Furthermore, it has been shown to reduce pro-inflammatory cytokines in models of acute colitis and pneumonia .

Immunomodulatory Properties

This compound exhibits immunomodulatory effects by inhibiting the JAK/STAT signaling pathway. This inhibition can lead to reduced inflammation and improved immune responses during infections, such as those caused by influenza . Its ability to modulate immune functions makes it a candidate for treating various inflammatory diseases.

Pharmacokinetic Interactions

Studies have explored the herb-drug interactions involving this compound when co-administered with conventional medications. For instance, it has been shown to alter the pharmacokinetics of drugs like naproxen and etoricoxib in rat models, suggesting potential implications for clinical use . Understanding these interactions is crucial for optimizing therapeutic regimens.

Treatment of Oral Cancer

A notable study demonstrated that this compound effectively suppressed tumor formation in an oral carcinoma xenograft model. The administration of the compound led to significant apoptosis of cancer cells through autophagy activation .

Management of Acute Inflammation

In a model of acute colitis induced by sodium dextran sulfate, this compound significantly reduced serum levels of inflammatory markers such as IL-6 and TNF-α, showcasing its potential as an anti-inflammatory agent .

Clinical Trials for Infectious Diseases

Clinical trials have evaluated the efficacy of formulations containing this compound for treating respiratory infections and other inflammatory conditions. For example, combined treatments showed improved outcomes in patients with pneumonia compared to standard therapies alone .

Summary Table of Applications

ApplicationMechanism of ActionRelevant Studies
AnticancerInduces autophagy; modulates p53 and JNK pathways
Anti-inflammatoryActivates AMPK/Beclin/ULK1 pathway
ImmunomodulatoryInhibits JAK/STAT signaling
Pharmacokinetic InteractionAlters drug metabolism

Mechanism of Action

Dehydroandrographolide exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Dehydroandrographolide is often compared with other diterpenoid lactones found in Andrographis paniculata, such as:

Compared to these compounds, this compound stands out due to its unique combination of anti-inflammatory, antiviral, and anticancer activities, making it a versatile compound for various therapeutic applications.

Biological Activity

Dehydroandrographolide (DA) is a bioactive compound derived from the plant Andrographis paniculata, known for its wide range of pharmacological effects, including anti-inflammatory, anticancer, and immunomodulatory activities. This article delves into the biological activity of DA, supported by recent research findings, case studies, and data tables that highlight its therapeutic potential.

Chemical Structure and Isolation

DA is a labdane-type diterpenoid characterized by its unique chemical structure, which contributes to its biological properties. The compound has been isolated using various techniques, including FT-IR, UV-Vis, and NMR spectroscopy, to confirm its identity and purity .

1. Anti-Inflammatory Effects

DA has demonstrated significant anti-inflammatory properties through various mechanisms:

  • Molecular Docking Studies : In silico studies have shown that DA exhibits strong binding affinities to key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2. The binding affinities were recorded at -8.0 kcal/mol for COX-2, indicating a potential for DA as a non-steroidal anti-inflammatory drug (NSAID) alternative .
  • In Vivo Studies : A study involving the administration of DA in animal models indicated a reduction in inflammatory markers and symptoms associated with arthritis. The compound was shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 .

2. Anticancer Properties

DA's role in cancer therapy has been extensively studied:

  • Autophagy Induction : Research indicates that DA induces autophagy in human oral cancer cells by modulating p53 expression and activating JNK1/2 pathways. This mechanism leads to increased cell death in cancerous cells while sparing normal cells .
  • Tumor Suppression : In xenograft models of oral carcinoma, DA administration resulted in significant tumor size reduction compared to control groups, suggesting its potential as an anticancer agent .

Case Study 1: Anti-Arthritic Activity

In a controlled study, the co-administration of DA with conventional NSAIDs like naproxen showed enhanced anti-arthritic effects. The combination therapy resulted in a significant decrease in paw swelling and improved mechanical nociceptive thresholds in Wistar rats compared to treatments with naproxen alone. This suggests that DA may enhance the efficacy of existing anti-inflammatory medications without increasing side effects .

Case Study 2: Pharmacokinetics of this compound Succinate

A pharmacokinetic study involving this compound succinate (DAS), a derivative of DA used clinically in China, revealed important absorption characteristics. The study found that DAS had a rapid absorption profile with a half-life of approximately 1.5 hours. This rapid clearance necessitates multiple small doses for effective therapeutic outcomes .

Data Tables

Parameter This compound (DA) This compound Succinate (DAS)
Molecular Weight 346.45 g/mol392.47 g/mol
Binding Affinity (COX-2) -8.0 kcal/molN/A
Cmax (mg/L) N/A26.90 (320 mg dose)
Half-Life N/A1.51 - 1.89 hours
Therapeutic Uses Anti-inflammatory, anticancerViral pneumonia treatment

Q & A

Q. Basic: What experimental models are commonly used to evaluate dehydroandrographolide’s antiviral mechanisms, and how should researchers control for confounding factors?

Answer:
In vitro models such as HepG2.2.15 cells (a hepatitis B virus [HBV]-transfected hepatoma cell line) are widely used to assess antiviral activity. Researchers measure HBV DNA levels via quantitative PCR (qPCR) and HBsAg secretion via ELISA . For in vivo studies, lipopolysaccharide (LPS)-induced acute lung injury models in mice are employed to evaluate anti-inflammatory effects, with cytokine profiling (e.g., TNF-α, IL-6) via multiplex assays .
Methodological Controls:

  • Use sham-treated controls and vehicle-only groups to isolate compound-specific effects.
  • Validate assays with positive controls (e.g., lamivudine for HBV inhibition).
  • Standardize cell passage numbers and animal ages to minimize variability .

Q. Basic: How can HPLC methods be optimized for quantifying this compound in plant extracts or biological samples?

Answer:
Reverse-phase HPLC with UV detection (λ = 225–254 nm) is standard. A C18 column (5 μm, 250 × 4.6 mm) and mobile phase of acetonitrile:water (30:70 to 60:40 gradient) achieve baseline separation. Validate the method using spike-and-recovery tests in plasma or tissue homogenates, ensuring ≥90% recovery and linearity (R² > 0.99) over 1–100 μg/mL . For complex matrices, solid-phase extraction (SPE) with C18 cartridges improves sensitivity .

Q. Advanced: What strategies resolve contradictions in this compound’s pro-inflammatory vs. anti-inflammatory effects across studies?

Answer:
Discrepancies often arise from dose-dependent biphasic effects or model-specific contexts. For example:

  • Pro-inflammatory at low doses (≤10 μM): Enhances β-defensin-1 expression in epithelial cells via MAPK/NF-κB activation .
  • Anti-inflammatory at high doses (≥50 μM): Inhibits iNOS and COX-2 in LPS-stimulated macrophages by suppressing NF-κB nuclear translocation .
    Resolution Strategies:
  • Conduct dose-response curves across 3–4 log units.
  • Compare transcriptomic profiles (RNA-seq) under varying conditions to identify signaling thresholds .

Q. Advanced: How can pharmacokinetic (PK) parameters of this compound be accurately determined in preclinical studies?

Answer:
Administer the compound intravenously (e.g., 5 mg/kg in rats) and collect serial plasma samples over 24 hours. Quantify using LC-MS/MS with deuterated internal standards (e.g., d4-dehydroandrographolide). Key PK parameters:

  • Half-life (t½): Calculated via non-compartmental analysis (NCA) using WinNonlin.
  • Bioavailability: Compare AUC₀–t after IV vs. oral dosing.
    Note: this compound succinate derivatives show improved solubility and prolonged t½ in human volunteers .

Q. Basic: What in vitro assays are recommended for screening this compound derivatives for enhanced bioactivity?

Answer:

  • Antibacterial: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antiviral: Plaque reduction assays for HBV or influenza .
  • Cytotoxicity: MTT assays on HEK293 or primary hepatocytes to assess selectivity indices (IC₅₀/EC₅₀) .

Q. Advanced: How should researchers design studies to investigate this compound’s immunomodulatory effects in the gut-lung axis?

Answer:

  • Animal Model: Use dextran sulfate sodium (DSS)-induced colitis in mice, followed by LPS-induced lung injury.
  • Endpoints: Measure intestinal permeability (FITC-dextran assay), lung histopathology, and systemic cytokine levels (IL-10, IL-17).
  • Mechanistic Validation: Knockout models (e.g., TLR4⁻/⁻) or CRISPR-edited organoids to isolate signaling pathways .

Q. Basic: What analytical techniques confirm the structural integrity of synthesized this compound derivatives?

Answer:

  • NMR: ¹H and ¹³C NMR (e.g., δ = 172.5 ppm for lactone carbonyl in CD₃OD) .
  • Mass Spectrometry: ESI-MS (e.g., m/z 413.32 [M+Na]⁺ for C₂₃H₃₄O₅) .
  • X-ray Crystallography: Resolve stereochemistry of diterpene lactone rings .

Q. Advanced: How can computational methods improve this compound’s structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding to HBV polymerase (PDB: 1QXS) or NF-κB subunits.
  • QSAR Models: Train on derivatives with logP, polar surface area, and IC₅₀ data to prioritize synthesis .
  • MD Simulations: Assess compound stability in binding pockets over 100-ns trajectories (GROMACS) .

Q. Basic: What guidelines ensure ethical rigor in human trials involving this compound-based formulations?

Answer:

  • Protocol Approval: Submit to institutional review boards (IRBs) with detailed risk-benefit analyses .
  • Informed Consent: Disclose potential hepatotoxicity (monitor ALT/AST levels) and immunosuppressive effects .
  • Data Transparency: Pre-register trials on ClinicalTrials.gov and share raw datasets via repositories like Figshare .

Q. Advanced: How do thermal stability studies inform formulation strategies for this compound?

Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC; ≥10% loss indicates need for lyophilization or antioxidant additives (e.g., ascorbate) .
  • Excipient Compatibility: Screen with mannitol or cyclodextrins using DSC to detect eutectic formation .

Properties

IUPAC Name

(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIRVUDGRKEWBV-CZUXAOBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314463
Record name Dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134418-28-3
Record name Dehydroandrographolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134418-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14,15-Anhydroandrographolide, (1S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134418283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14,15-ANHYDROANDROGRAPHOLIDE, (1S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/010E4IV714
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.